Cas no 2228340-47-2 (3-(2-ethynylphenyl)piperidine)
3-(2-ethynylphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-ethynylphenyl)piperidine
- EN300-1814620
- 2228340-47-2
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- Inchi: 1S/C13H15N/c1-2-11-6-3-4-8-13(11)12-7-5-9-14-10-12/h1,3-4,6,8,12,14H,5,7,9-10H2
- InChI Key: YYJBMGQMRWXXOC-UHFFFAOYSA-N
- SMILES: N1CCCC(C2C=CC=CC=2C#C)C1
Computed Properties
- Exact Mass: 185.120449483g/mol
- Monoisotopic Mass: 185.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
3-(2-ethynylphenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814620-1g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 1g |
$1515.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-5g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 5g |
$4391.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-10g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 10g |
$6512.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-0.05g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 0.05g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-0.1g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 0.1g |
$1332.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-0.25g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 0.25g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-0.5g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 0.5g |
$1453.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-1.0g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1814620-2.5g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 2.5g |
$2969.0 | 2023-09-19 | ||
| Enamine | EN300-1814620-5.0g |
3-(2-ethynylphenyl)piperidine |
2228340-47-2 | 5g |
$4391.0 | 2023-06-01 |
3-(2-ethynylphenyl)piperidine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 3-(2-ethynylphenyl)piperidine
Exploring the Chemical and Pharmaceutical Potential of 3-(2-ethynylphenyl)piperidine (CAS No. 2228340-47-2)
In the realm of organic chemistry and pharmaceutical research, 3-(2-ethynylphenyl)piperidine (CAS No. 2228340-47-2) has emerged as a compound of significant interest. This molecule, characterized by its unique piperidine core and ethynylphenyl substituent, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly focusing on its potential as a building block for neurological therapeutics, given its structural similarity to compounds targeting neurotransmitter systems. The CAS No. 2228340-47-2 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and high-throughput screening.
The synthesis of 3-(2-ethynylphenyl)piperidine involves multi-step organic reactions, often leveraging Sonogashira coupling or palladium-catalyzed cross-coupling methodologies. Its ethynyl group provides a handle for further functionalization, making it a valuable intermediate in click chemistry applications. Recent studies highlight its role in developing PET radiotracers for imaging neurological disorders, aligning with the rising demand for precision medicine tools. Searches for "piperidine derivatives in CNS drug development" and "ethynylphenyl compounds in imaging" underscore its dual utility in diagnostics and therapy.
From a structure-activity relationship (SAR) perspective, the 3-(2-ethynylphenyl)piperidine framework allows subtle modifications to optimize blood-brain barrier permeability and receptor binding affinity. This adaptability has spurred interest in its use for neurodegenerative disease research, particularly in modulating dopamine or serotonin receptors. Online queries like "piperidine-based dopamine modulators" and "ethynylphenyl SAR studies" reflect this trend. Additionally, its rigid aromatic-alkyne moiety contributes to stability, a critical factor for in vivo applications.
Beyond pharmacology, CAS No. 2228340-47-2 is explored in material science for designing conjugated polymers with optoelectronic properties. The ethynyl linkage enables π-conjugation extension, relevant to organic semiconductors and OLED technologies. Searches for "piperidine in organic electronics" and "alkyne-functionalized piperidines" highlight interdisciplinary interest. Environmental considerations also drive studies on its biodegradation pathways, addressing concerns about sustainable chemistry practices.
In conclusion, 3-(2-ethynylphenyl)piperidine (CAS No. 2228340-47-2) exemplifies the convergence of drug discovery and advanced materials. Its structural versatility and functional group reactivity position it as a key player in addressing modern challenges like neurological disorders and green chemistry. As research progresses, this compound will likely remain a focal point for both academic and industrial innovation.
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